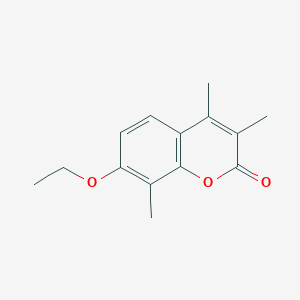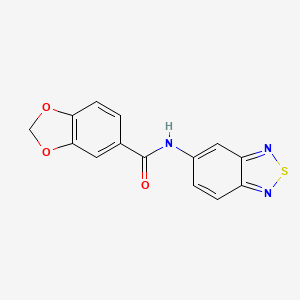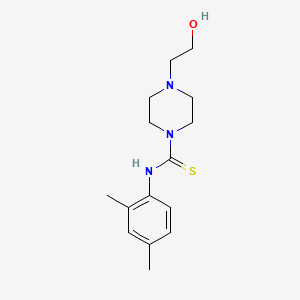
N-(4-chlorophenyl)-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-quinoxalinecarboxamide, commonly known as GW-501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in research settings to study its effects on the body.
Mecanismo De Acción
GW-501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism. PPARδ activation leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved endurance and energy production.
Biochemical and Physiological Effects:
GW-501516 has several biochemical and physiological effects on the body. It has been shown to increase muscle fiber size and improve muscle endurance in animal studies. It also increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy production. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW-501516 has several advantages for lab experiments. It is easy to synthesize and has a long half-life, making it suitable for long-term studies. It also has a high affinity for PPARδ, making it a potent activator of this receptor. However, its potential for off-target effects and its relatively high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on GW-501516. One area of interest is its potential use as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of GW-501516 involves several steps, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The hydrazone is then reacted with 2-nitrobenzaldehyde to form the corresponding quinoxaline derivative. Finally, the nitro group is reduced to an amino group to yield GW-501516.
Aplicaciones Científicas De Investigación
GW-501516 has been extensively studied in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, GW-501516 has been shown to improve endurance and increase muscle mass in animal studies. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCOVDZAUVWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)

![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)


![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)

